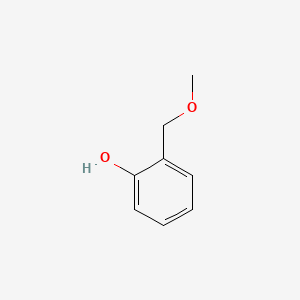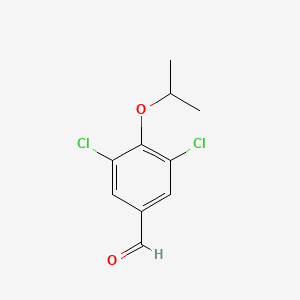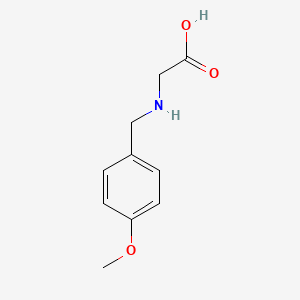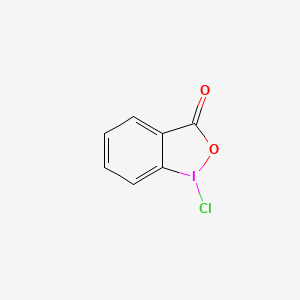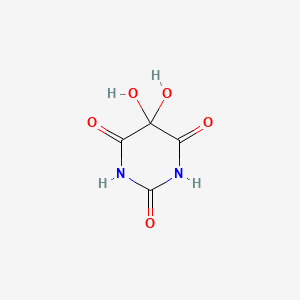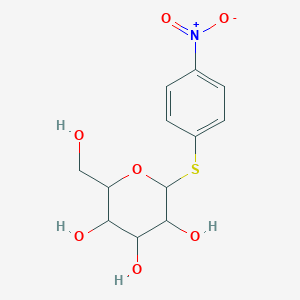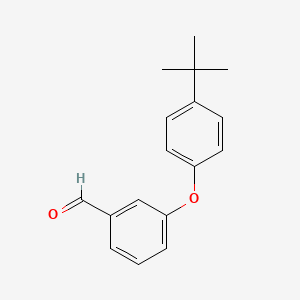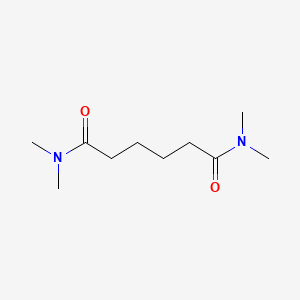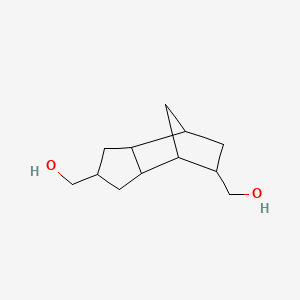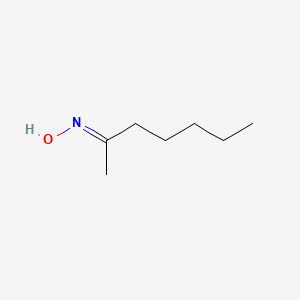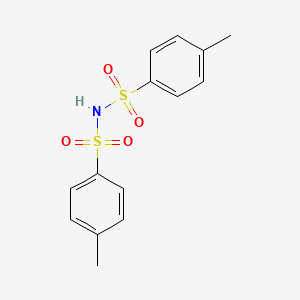
对甲苯磺酰胺二
描述
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- is a useful research compound. Its molecular formula is C14H15NO4S2 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1150. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
四氢吡啶衍生物的合成
对甲苯磺酰胺二被用作合成乙基6-苯基-1-甲苯磺酰基-1,2,5,6-四氢吡啶-3-羧酸酯的前体 。这种化合物在药物化学中具有重要意义,用于合成各种具有药理活性的四氢吡啶衍生物,这些衍生物因其作为治疗剂的潜力而被探索。
氨衍生物的烷基化
作为氨的衍生物,对甲苯磺酰胺二被烷基卤化物活化以进行烷基化 。这个过程在从邻二溴二甲苯合成N-甲苯磺酰基-2,3-二氢异吲哚中得到体现,展示了它在构建复杂有机分子中的作用。
N-甲苯磺酰基亚胺的前体
该化合物用作形成N-甲苯磺酰基亚胺的前体 。N-甲苯磺酰基亚胺是有机合成中宝贵的中间体,特别是在构建氮杂环丙烷和其他含氮杂环化合物方面。
还原裂解的活化
在保护基化学中,对甲苯磺酰胺二可以用三氟乙酰基活化,然后用二碘化钐还原裂解对甲苯磺酰基 。这种方法对于脱保护伯N-(对甲苯磺酰基)酰胺特别有用,而伯N-(对甲苯磺酰基)酰胺通常难以脱保护。
乙烯基氮杂环丙烷开环反应
该化合物在四丁基氟化铵 (TBAF) 催化的乙烯基氮杂环丙烷开环反应中用作亲核试剂 。该反应对于将氮官能团引入有机分子至关重要,这是合成许多生物活性化合物的一个关键步骤。
烯烃的选择性氮杂环丙烷化
对甲苯磺酰胺二用作二铑(II)己内酰胺催化烯烃的选择性氮杂环丙烷化的试剂 。这种转化对于合成氮杂环丙烷非常重要,氮杂环丙烷是有机合成中的多功能中间体,并在药物开发中具有应用价值。
氰甲基三丁基膦催化的反应
它参与了氰甲基三丁基膦 (CMBP) 介导的反应 。这些反应属于更广泛的一类膦催化的转化,在各种有机化合物的合成中起着至关重要的作用。
溶解性和储存特性
对甲苯磺酰胺二可溶于水,这扩展了它在各种水性化学反应中的用途 。它的稳定性和储存特性使其成为长期研究项目中可靠的化合物。
作用机制
Target of Action
Di-p-toluenesulfonamide, also known as 4-Methyl-N-tosylbenzenesulfonamide, is a small molecule that has been studied for its potential anti-tumor activity .
Mode of Action
It has been observed to inhibit cell proliferation in certain cancer cell lines through a p21- and p27-independent g1 arrest of the cell cycle . This involves down-regulation of cyclin D1 and inhibition of Rb phosphorylation .
Biochemical Pathways
Di-p-toluenesulfonamide has been found to affect the mTOR/p70S6K pathway . This pathway is involved in cell growth and proliferation, and its inhibition can lead to decreased tumor growth . The compound has been observed to inhibit the phosphorylation of mTOR, 4E-BP1, and p70S6K . The effects can be both Akt-dependent and Akt-independent, depending on the cell line .
Result of Action
Di-p-toluenesulfonamide has been observed to induce a significant loss of mitochondrial membrane potential, leading to apoptosis . This is attributed to the up-regulation of Bak and PUMA, two pro-apoptotic Bcl-2 family members . In addition, the compound has been found to inhibit tumor growth in a tumor xenograft model .
Action Environment
The action of Di-p-toluenesulfonamide can be influenced by environmental factors such as the presence of cholesterol . Cholesterol is an essential constituent of lipid rafts, which serve as functional platforms for multiple cellular signaling and trafficking processes . The compound has been observed to decrease the expressions of both raft-associated total and phosphorylated forms of kinases such as Akt, mTOR, and p70S6K . The inhibitory effects of the compound can be rescued by the supplement of cholesterol , indicating a key role of cholesterol contents in its action.
生化分析
Biochemical Properties
It is known that the compound has been used as a nucleophile during tetrabutylammonium fluoride (TBAF) catalyzed vinyl aziridine opening reaction . It has also been used as a reagent during selective aziridination of olefins catalyzed by dirhodium (II) caprolactamate .
Molecular Mechanism
It is known to participate in reactions involving nucleophilic substitution and aziridination
属性
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-11-3-7-13(8-4-11)20(16,17)15-21(18,19)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWZLUXODWUHLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063141 | |
| Record name | Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3695-00-9 | |
| Record name | 4-Methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3695-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-p-toluenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(p-tolylsulphonyl]-p-toluenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(p-tolylsulfonyl)amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXN5K2L75V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does di-p-toluenesulfonamide react differently with nucleophiles like sodium thiophenoxide/sodium phenylselenide compared to sodium cyanide?
A1: Research indicates that di-p-toluenesulfonamide exhibits distinct reactivity patterns depending on the nucleophile. While sodium thiophenoxide and sodium phenylselenide preferentially displace the benzylic or alkyl group (C-N bond cleavage) to yield organosulfides and selenides [], sodium cyanide attacks the sulfur atom, leading to monosulfonamide formation (S-N bond cleavage) []. This difference in selectivity can be attributed to the principles of hard and soft acids and bases (HSAB).
Q2: Can di-p-toluenesulfonamide be used in photoredox catalysis, and if so, what type of reactions can be achieved?
A2: Yes, di-p-toluenesulfonamide participates in organophotoredox-catalyzed reactions. Studies demonstrate its utility in the visible light-mediated synthesis of 2-sulfonamidoindoles and other 2-sulfonamido heteroarenes []. This reaction proceeds via a cross-dehydrogenative coupling with indoles or heteroarenes, catalyzed by eosin Y. The mechanism involves the generation of a nitrogen-centered radical from di-p-toluenesulfonamide, followed by regioselective addition to the heteroarene [].
Q3: What insights can be gained from the crystal structure of N,N′-[1,3-Phenylenebis(methylene)]di-p-toluenesulfonamide, a derivative of di-p-toluenesulfonamide?
A3: Analyzing the crystal structure of N,N′-[1,3-Phenylenebis(methylene)]di-p-toluenesulfonamide reveals key structural features, such as the dihedral angles between the central benzene ring and the pendant rings, which are 66.96° and 69.37° []. Additionally, the crystal packing demonstrates the formation of infinite sheets along the (001) plane due to N—H⋯O hydrogen bonding interactions []. This information aids in understanding the compound's solid-state interactions and potential applications in material science.
Q4: What are the potential applications of di-p-toluenesulfonamide in medicinal chemistry?
A4: While not a drug itself, di-p-toluenesulfonamide serves as a valuable synthetic intermediate in medicinal chemistry. Research shows that derivatives like Ro 5-5340 (N,N'-(iminoditrimethylene) di-p-toluenesulfonamide hydrochloride) exhibit activity against isoproterenol-induced myocardial necrosis in animal models []. This suggests potential applications in developing cardioprotective agents, although further research is needed to explore its therapeutic potential and safety profile.
Q5: Can you elaborate on the use of 15N NMR to study the reactions of p-toluenesulfonyl azide, a compound closely related to di-p-toluenesulfonamide?
A5: 15N NMR serves as a powerful tool to investigate the reactivity of p-toluenesulfonyl azide, a compound structurally similar to di-p-toluenesulfonamide. Researchers have employed 15N-labeled p-toluenesulfonyl azide to elucidate reaction mechanisms, including diazo transfer reactions and interactions with azide ions []. These studies provide valuable insights into the reactivity of sulfonyl azides and their potential applications in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


